molecular formula C9H11N3 B3042988 1-isopropyl-1H-benzo[d][1,2,3]triazole CAS No. 69218-29-7

1-isopropyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B3042988
CAS No.: 69218-29-7
M. Wt: 161.2 g/mol
InChI Key: BXIPDJNZPQCQNG-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-benzo[d][1,2,3]triazole (CAS 69218-29-7) is a high-purity chemical intermediate with the molecular formula C 9 H 11 N 3 and a molecular weight of 161.20 g/mol . This benzotriazole derivative is part of a class of heterocyclic compounds recognized as a privileged structure in medicinal chemistry due to their versatile biological properties and ability to interact with diverse biological targets . Researchers value the benzotriazole scaffold for its significant role in the design and synthesis of novel pharmacologically active compounds, particularly as a bioisosteric replacement for other triazolic systems, which can optimize the properties of lead molecules . Its primary research applications include serving as a key building block in the development of new antimicrobial agents and as a versatile synthetic auxiliary in organic synthesis . The compound is offered with a purity of ≥97% and should be stored sealed in a dry environment at 2-8°C . Safety Information: This product is classified with the signal word "Warning" and may cause harmful effects if swallowed, as well as skin and eye irritation . Intended Use: This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7(2)12-9-6-4-3-5-8(9)10-11-12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIPDJNZPQCQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879489
Record name 1-I-PROPYLBENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69218-29-7
Record name 1-I-PROPYLBENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Isopropyl 1h Benzo D 1 2 3 Triazole and Its Key Precursors

Foundational Strategies for Benzotriazole (B28993) Core Formation

The construction of the 1,2,3-triazole ring fused to a benzene (B151609) ring relies heavily on reactions that form five-membered heterocycles. Among the most powerful of these are 1,3-dipolar cycloadditions.

The Huisgen 1,3-dipolar cycloaddition is a cornerstone reaction for synthesizing five-membered heterocycles. wikipedia.orgsphinxsai.com It involves the reaction of a 1,3-dipole with a dipolarophile, such as an alkyne or alkene. organic-chemistry.orgwikipedia.org In the context of benzotriazole synthesis, a key variation involves the [3 + 2] cycloaddition of an azide (B81097) with a benzyne, which provides a direct route to the benzotriazole core. organic-chemistry.org

The thermal, uncatalyzed version of this reaction between an azide and an alkyne often requires high temperatures and suffers from a significant drawback: a lack of regioselectivity. nih.govresearchgate.net

When synthesizing triazoles from unsymmetrical alkynes, the Huisgen cycloaddition typically yields a mixture of regioisomers, namely the 1,4-disubstituted (N1) and 1,5-disubstituted (N3) products. derpharmachemica.comnih.gov In the case of benzotriazoles formed via alkylation of the parent heterocycle, the challenge lies in controlling substitution at the N1 versus the N2 position. gsconlinepress.comacs.org The similar nucleophilicity of these nitrogen atoms often leads to mixtures that are difficult to separate, complicating the synthesis of pure, single-isomer products like 1-isopropyl-1H-benzo[d] organic-chemistry.orgbeilstein-journals.orgderpharmachemica.comtriazole. nih.gov While various methods exist for the N-alkylation of benzotriazole, achieving high regioselectivity for the N1 position often requires specific reagents and conditions. gsconlinepress.com

The outcome of the Huisgen cycloaddition is governed by both electronic and steric factors of the reacting partners. organic-chemistry.orgresearchgate.net The regioselectivity can be predicted by analyzing the frontier molecular orbitals (FMO) of the 1,3-dipole and the dipolarophile. wikipedia.orgsphinxsai.com Generally, the reaction is favored between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

Substituents on both the azide and the alkyne can alter the energies of these orbitals and direct the cycloaddition to favor one regioisomer over the other. organic-chemistry.org Electron-withdrawing groups on the dipolarophile (alkyne) typically lower its HOMO and LUMO energies, favoring an interaction with the HOMO of the dipole (azide). Conversely, electron-donating groups on the dipolarophile raise its orbital energies. organic-chemistry.org In the synthesis of substituted benzotriazoles, electron-rich substituents on the aromatic ring have been shown to lead to higher yields in certain tandem reactions. gsconlinepress.com Similarly, bulky substituents can sterically hinder one reaction pathway, thereby increasing the selectivity for the less hindered product. nih.gov

FactorInfluence on RegioselectivityExample
Electronic Effects Electron-withdrawing groups (EWGs) on the alkyne favor the formation of the 1,4-isomer by lowering the LUMO energy.Reaction of phenylacetylene (B144264) with an azide often gives a mixture, but substituents on the phenyl ring can shift the ratio.
Steric Effects Bulky substituents on either the azide or the alkyne can sterically hinder the approach to form one isomer, thus favoring the other.A bulky substituent on the alkyne may favor the formation of the 1,4-isomer where the substituents are further apart.
Catalysis Transition metal catalysts can completely override the inherent electronic and steric preferences.Copper (I) catalysts lead exclusively to the 1,4-isomer, while Ruthenium (II) catalysts yield the 1,5-isomer.

The discovery that transition metals can catalyze the azide-alkyne cycloaddition revolutionized the synthesis of 1,2,3-triazoles. These catalyzed reactions, often termed "click chemistry," are highly efficient, regioselective, and proceed under mild conditions, making them exceptionally valuable in synthetic chemistry. beilstein-journals.orgderpharmachemica.com

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of click chemistry. beilstein-journals.orgjocpr.com Independently reported by the groups of Sharpless and Meldal, this reaction exclusively produces 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govmdpi.com The reaction proceeds under mild conditions, often at room temperature and in various solvents, including water. nih.gov

The mechanism differs significantly from the thermal Huisgen cycloaddition. It involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov This catalytic cycle ensures complete regioselectivity, solving the primary issue of the uncatalyzed thermal reaction. nih.govrsc.org This method provides a reliable pathway to 1,4-disubstituted triazoles, which are precursors to N1-substituted benzotriazoles.

CatalystReactantsProduct RegioselectivityTypical Conditions
Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)Terminal Alkyne + Organic AzideExclusively 1,4-disubstitutedRoom temperature, various solvents (e.g., t-BuOH/H₂O, THF)

Complementary to the CuAAC reaction, the Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. acs.orgnih.gov This method is effective for both terminal and internal alkynes, allowing for the synthesis of 1,5-disubstituted and fully substituted 1,4,5-trisubstituted triazoles, respectively. nih.govresearchgate.net

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. acs.orgnih.gov This is followed by reductive elimination to yield the 1,5-triazole product. acs.orgnih.gov The regioselectivity is determined by the initial carbon-nitrogen bond formation, which occurs between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide. acs.orgresearchgate.net Catalysts such as Cp*RuCl(PPh₃)₂ are highly effective for this transformation. acs.orgnih.gov This reaction provides a powerful tool for accessing the alternative triazole regioisomer not available through CuAAC. nih.govnih.gov

CatalystReactantsProduct RegioselectivityTypical Conditions
Ruthenium(II) source (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD))Terminal Alkyne + Organic AzidePredominantly 1,5-disubstitutedElevated temperatures (e.g., refluxing benzene or toluene)

Alternative Cyclization and Annulation Approaches to Benzotriazole Systems

The foundational benzotriazole scaffold is traditionally synthesized via the diazotization of o-phenylenediamine. However, a variety of alternative cyclization and annulation strategies have been developed to construct this heterocyclic system, often providing advantages in terms of substrate scope, efficiency, and reaction conditions.

One notable approach involves the intramolecular cyclization of N-substituted-o-phenylenediamines. This method circumvents the use of nitrous acid and directly leads to N1-substituted benzotriazoles, offering a streamlined route to compounds like the target molecule. tsijournals.com An operationally simple method utilizes a polymer-supported nitrite (B80452) reagent in conjunction with p-toluenesulfonic acid for the diazotization and subsequent intramolecular cyclization of 1,2-aryldiamines under mild conditions. researchgate.net This approach demonstrates good functional group tolerance. researchgate.net

Denitrogenative annulation reactions represent another class of advanced strategies. For instance, photo-induced denitrogenative annulation of 1-alkenylbenzotriazoles has been explored to create complex indole (B1671886) alkaloid scaffolds. nih.gov Similarly, visible light can induce a denitrogenative annulation reaction of 1,2,3-benzotriazin-4(3H)-ones with alkenes, a process that avoids the need for metal or external photocatalysts and is believed to proceed through an electron donor-acceptor (EDA) complex. rsc.org

Strategic Installation of the Isopropyl Moiety on the Benzo[d]ijcrt.orgresearchgate.nettandfonline.comtriazole Scaffold

The introduction of the isopropyl group onto the nitrogen of the pre-formed benzotriazole ring is a critical step in the synthesis of the title compound. This transformation is typically achieved through N-alkylation, a reaction that presents challenges in controlling regioselectivity, as substitution can occur at either the N1 or N2 position of the triazole ring.

N-Alkylation Techniques for Introducing the Isopropyl Group

N-alkylation of benzotriazole is a widely studied reaction, employing various alkylating agents, bases, and catalysts. The reaction with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base is a common method. A range of bases has been utilized, including potassium carbonate, sodium hydroxide (B78521), potassium hydroxide, and sodium hydride. tandfonline.comresearchgate.netresearchgate.net The choice of reaction conditions can significantly influence the yield and the ratio of N1 to N2 isomers. tandfonline.comresearchgate.net

Phase-transfer catalysts (PTC) such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) or crown ethers can be employed to facilitate the reaction, particularly in biphasic systems. tandfonline.comresearchgate.net

Solvent-Free N-Alkylation Methodologies

In a push towards more environmentally benign chemical processes, solvent-free N-alkylation methods have been developed. These "green" approaches often utilize microwave irradiation to accelerate the reaction, leading to high yields in significantly shorter reaction times. manipal.edugsconlinepress.com

One effective solvent-free technique for the highly regioselective N-alkylation of benzotriazole involves the use of potassium carbonate (K2CO3), silica (B1680970) (SiO2), and tetrabutylammonium bromide (TBAB) under either thermal or microwave conditions. ijcrt.orggsconlinepress.com This method has been shown to produce 1-alkyl benzotriazoles regioselectively in moderate to high yields. ijcrt.orggsconlinepress.com Another approach utilizes a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), as both a catalyst and reaction medium, which also proceeds efficiently under solvent-free conditions. researchgate.nettandfonline.com

Catalyst/Reagent SystemConditionsOutcomeReference(s)
K2CO3, SiO2, TBABMicrowave or ThermalRegioselective formation of 1-alkyl benzotriazoles ijcrt.orggsconlinepress.com
Basic Ionic Liquid [Bmim]OHRoom TemperatureGood to excellent yields of N-alkylated products researchgate.nettandfonline.com
Regioselective Alkylation at N1 Position

Achieving regioselectivity in the N-alkylation of benzotriazole is a significant synthetic challenge, as reactions often yield a mixture of N1 and N2-substituted isomers. tandfonline.com The development of methods that preferentially yield the N1 isomer, such as 1-isopropyl-1H-benzo[d] ijcrt.orgresearchgate.nettandfonline.comtriazole, is of considerable interest.

Advanced catalytic systems have been devised to control the site of alkylation. A metal-free approach using tris(pentafluorophenyl)borane, B(C6F5)3, as a catalyst has been shown to achieve site-selective N1-alkylation of benzotriazoles with diazoalkanes in good to excellent yields. rsc.org Furthermore, metalloporphyrin complexes have demonstrated precise control over regioselectivity. It has been found that an Fe(III) pyridine-substituted porphyrin catalyst can effectively accelerate N1-alkylation, while an Ir(III) pentafluorophenyl-substituted porphyrin promotes selective N2-alkylation. acs.orgacs.org This work highlights how modifying the functional groups on the catalyst can regulate reactivity and selectivity. acs.orgacs.org

Catalyst SystemAlkylating AgentSelectivityReference(s)
B(C6F5)3DiazoalkanesN1-Alkylation rsc.org
Fe(III) pyridine-substituted porphyrinα-DiazoacetatesN1-Alkylation acs.orgacs.org
Ir(III) pentafluorophenyl-substituted porphyrinα-DiazoacetatesN2-Alkylation acs.orgacs.org

Utilization of Pre-functionalized Isopropyl-Containing Building Blocks

An alternative strategy to direct N-alkylation involves building the benzotriazole ring from a precursor that already contains the N-isopropyl group. This approach can elegantly solve the issue of regioselectivity by predetermining the point of attachment.

A key method in this category is the synthesis and subsequent intramolecular cyclization of N-isopropyl-o-phenylenediamine. tsijournals.com This process avoids the generation of isomeric mixtures by forming the triazole ring after the isopropyl group is already in place, leading exclusively to the N1-alkylated product. tsijournals.com This protocol offers several advantages, including mild reaction conditions and high yields, while crucially avoiding the use of explosive azide reagents. tsijournals.com The synthesis of N1-functionalized unsymmetrically substituted benzotriazoles has also been demonstrated through the effective activation and cyclization of N-alkyl ortho-aminoanilines. researchgate.net

Synthetic Routes to Functionalized 1-isopropyl-1H-benzo[d]ijcrt.orgresearchgate.nettandfonline.comtriazole Derivatives

Once 1-isopropyl-1H-benzo[d] ijcrt.orgresearchgate.nettandfonline.comtriazole is synthesized, it can serve as a scaffold for the creation of more complex, functionalized derivatives. These subsequent modifications typically involve reactions on the benzene ring portion of the molecule.

A common starting point for such functionalization is the corresponding carboxylic acid derivative. For example, 1-isopropyl-1H-benzo[d] ijcrt.orgresearchgate.nettandfonline.comtriazole-5-carboxylic acid is a key intermediate. derpharmachemica.comresearchgate.net This compound can be reacted with various amines to form amides. A specific reported synthesis involves the reaction of the carboxylic acid with 4-(trifluoromethyl)benzenamine in the presence of coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) in a solvent such as dimethylformamide (DMF) to yield N'-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d] ijcrt.orgresearchgate.nettandfonline.comtriazole-5-carboxamide in good yields. derpharmachemica.comresearchgate.net Another known derivative is 1-isopropyl-1H-benzo[d] ijcrt.orgresearchgate.nettandfonline.comtriazole-5-carbaldehyde, which provides a handle for further synthetic transformations. guidechem.com

The general principle of using a triazole, such as 1,2,3-triazole, as a versatile building block is well-established in the construction of functional materials and complex molecular architectures. rsc.orgnih.gov

PrecursorReagentsProductReference(s)
1-isopropyl-1H-benzo[d] ijcrt.orgresearchgate.nettandfonline.comtriazole-5-carboxylic acid4-(trifluoromethyl)benzenamine, HOBt, EDC-HCl, triethylamine, DMFN'-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d] ijcrt.orgresearchgate.nettandfonline.comtriazole-5-carboxamide derpharmachemica.comresearchgate.net

Synthesis of Carboxamide Derivatives (e.g., N'-1-isopropyl-1H-benzo[d]acs.orgwikipedia.orgrsc.orgtriazole-5-carboxamides)

The synthesis of N'-1-isopropyl-1H-benzo[d] acs.orgwikipedia.orgrsc.orgtriazole-5-carboxamides is effectively achieved through amide coupling reactions that utilize carbodiimide (B86325) reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). acs.orgderpharmachemica.comresearchgate.net This method facilitates the formation of an amide bond between the key precursor, 1-isopropyl-1H-benzo[d] acs.orgwikipedia.orgrsc.orgtriazole-5-carboxylic acid, and a selected amine.

The reaction mechanism involves the activation of the carboxylic acid by EDC, which forms a highly reactive O-acylisourea intermediate. nih.gov The additive, HOBt, then reacts with this intermediate to generate an HOBt active ester. rsc.org This active ester is less susceptible to racemization and readily reacts with the amine to form the desired carboxamide derivative, regenerating HOBt in the process. derpharmachemica.comnih.gov The use of EDC is advantageous as its urea (B33335) byproduct is water-soluble, simplifying the purification process during workup.

A general procedure involves reacting equimolar amounts of 1-isopropyl-1H-benzo[d] acs.orgwikipedia.orgrsc.orgtriazole-5-carboxylic acid with a specific amine in the presence of EDC-HCl and HOBt. acs.orgderpharmachemica.com The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at room temperature for approximately 12 hours, resulting in good yields of the final carboxamide product. acs.orgderpharmachemica.com

A specific example of this methodology is the synthesis of N'-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d] acs.orgwikipedia.orgrsc.orgtriazole-5-carboxamide. acs.orgderpharmachemica.com

Table 1: Synthesis of N'-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d] acs.orgwikipedia.orgrsc.orgtriazole-5-carboxamide acs.orgderpharmachemica.com

Reactant 1Reactant 2ReagentsSolventTimeTemperatureYield
1-isopropyl-1H-benzo[d] acs.orgwikipedia.orgrsc.orgtriazole-5-carboxylic acid4-(trifluoromethyl)benzenamineEDC-HCl, HOBt, TriethylamineDMF12 hoursRoom Temp.65%

Generation of Other Derivatized Forms of 1-isopropyl-1H-benzo[d]acs.orgwikipedia.orgrsc.orgtriazole

The generation of derivatized forms of 1-isopropyl-1H-benzo[d] acs.orgwikipedia.orgrsc.orgtriazole often begins with the synthesis of the core structure itself, followed by functionalization of the benzene ring.

Synthesis of the 1-isopropyl-1H-benzo[d] acs.orgwikipedia.orgrsc.orgtriazole Core: The parent compound is synthesized via the N-alkylation of benzotriazole. This reaction can be challenging as it often produces a mixture of N1 and N2 alkylated isomers due to the existence of tautomers. rsc.orgrsc.org Deprotonation of benzotriazole followed by treatment with an isopropyl halide typically yields both 1-isopropyl and 2-isopropyl derivatives. wikipedia.org Various methods have been developed to achieve site-selective N1-alkylation, including protocols using visible-light promotion or specific catalysts to favor the formation of the desired 1-substituted product. acs.orgrsc.org

Synthesis of Key Precursors: Once the 1-isopropyl-1H-benzo[d] acs.orgwikipedia.orgrsc.orgtriazole scaffold is obtained, further derivatization can be carried out, particularly at the 5-position of the benzene ring, to generate key precursors for more complex molecules.

1-isopropyl-1H-benzo[d] acs.orgwikipedia.orgrsc.orgtriazole-5-carboxylic acid: This crucial precursor for the carboxamide synthesis described previously can be prepared through the oxidation of a 5-methyl substituent on the benzotriazole ring.

1-isopropyl-1H-benzo[d] acs.orgwikipedia.orgrsc.orgtriazole-5-carbaldehyde: Another important derivative, the 5-carbaldehyde, can be synthesized by introducing a formyl group at the 5-position using the Vilsmeier-Haack formylation reaction.

These functionalized derivatives serve as versatile building blocks for creating a wider range of more complex molecules based on the 1-isopropyl-1H-benzo[d] acs.orgwikipedia.orgrsc.orgtriazole scaffold.

Reaction Mechanisms and Reactivity Profiles of 1 Isopropyl 1h Benzo D 1 2 3 Triazole and Its Analogues

Role of Benzotriazole (B28993) Moieties as Activated Leaving Groups

The benzotriazole anion is a very stable species, which makes it an excellent leaving group in nucleophilic substitution reactions. lupinepublishers.com This property is the foundation of the widely used acylbenzotriazole methodology, where the benzotriazole group is attached to a carbonyl, activating it towards nucleophilic attack. nih.gov

N-acylbenzotriazoles are stable, crystalline solids that serve as efficient and neutral acylating agents, often providing a superior alternative to more reactive and difficult-to-handle acyl halides or anhydrides. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com They are readily prepared from carboxylic acids, and their subsequent reaction with various nucleophiles proceeds under mild conditions to form new bonds, releasing the stable benzotriazole anion. organic-chemistry.orgthieme-connect.com This methodology has been successfully applied to a broad range of acylation reactions. thieme-connect.comthieme-connect.com

N-Acylation: N-acylbenzotriazoles react efficiently with ammonia, as well as primary and secondary amines, to produce primary, secondary, and tertiary amides in high yields. organic-chemistry.orgnih.gov The reactions are often conducted under neutral conditions, which is advantageous for substrates with sensitive functional groups. organic-chemistry.org This method is also highly effective for the synthesis of peptides, where N-protected (aminoacyl)benzotriazoles couple with unprotected amino acids without significant racemization. lupinepublishers.com

O-Acylation: The methodology extends to the O-acylation of alcohols and phenols. Furthermore, N-acylbenzotriazoles can react with aldehydes to furnish esters. scielo.org.mx

C-Acylation: These reagents are particularly useful for the C-acylation of soft carbon nucleophiles. For instance, they are used for the regioselective acylation of pyrroles, indoles, 2-methylfuran, and thiophene, typically in the presence of a Lewis acid like TiCl₄. nih.govacs.orgcore.ac.uk They can also acylate ketone enolates, imine anions, and other stabilized carbanions to form β-diketones and enaminones, respectively. thieme-connect.comresearchgate.net

S-Acylation: Thiols are readily acylated by N-acylbenzotriazoles under mild conditions to provide thiol esters in good to excellent yields. researchgate.net The reaction has also been extended to the acylation of diselenides, mediated by SmI₂, to form selenolesters. researchgate.nettandfonline.com

Acylation TypeNucleophile SubstrateAcylating Agent ExampleProduct TypeYield (%)Reference(s)
N-Acylation Primary/Secondary AminesN-aroylbenzotriazoleTertiary AmideGood to Excellent organic-chemistry.org
N-Acylation Amino AcidsN-(Cbz-aminoacyl)benzotriazoleDipeptideGood lupinepublishers.com
C-Acylation PyrroleN-(4-tolyl)acylbenzotriazole2-Acylpyrrole87 acs.org
C-Acylation ThiopheneN-(benzyl)acylbenzotriazole2-Acylthiophene80 core.ac.uk
C-Acylation Imine AnionN-acylbenzotriazoleEnaminoneGood to Excellent thieme-connect.com
S-Acylation ThiophenolN-acylbenzotriazoleThiol Ester76-99 researchgate.net

Involvement in Carbon-Heteroatom and Carbon-Carbon Bond Forming Reactions

Beyond its role as a leaving group in acylation, the benzotriazole moiety can act as a versatile synthetic auxiliary that can be easily introduced and subsequently removed, facilitating a variety of bond-forming reactions. lupinepublishers.comnih.gov

The benzotriazole group can participate in condensation and addition reactions, often leading to stable intermediates that can be further transformed. nih.gov For example, the reaction of an aromatic aldehyde, benzotriazole, and an alcohol yields a stable N,O-acetal. wikipedia.org These intermediates are valuable synthons; for instance, they can be deprotonated and reacted with electrophiles to create more complex structures.

N-alkylation of benzotriazole with alkyl halides or other electrophiles produces a mixture of N1 and N2 substituted products, such as 1-isopropyl-1H-benzo[d] nih.govorganic-chemistry.orgacs.orgtriazole. wikipedia.orgtandfonline.comresearchgate.net The N1-alkylated benzotriazoles are key intermediates in benzotriazolyl-alkylation. In this process, the benzotriazole group activates an attached alkyl group. Deprotonation of the carbon alpha to the benzotriazole ring generates a stabilized carbanion, which can then act as a nucleophile in reactions with various electrophiles (e.g., aldehydes, ketones, alkyl halides). The benzotriazole group can then be eliminated or substituted in a subsequent step, effectively achieving a formal alkylation of the electrophile. This methodology allows the benzotriazole unit to function as a "chameleon" group, facilitating both nucleophilic and electrophilic functionalities at the same carbon atom.

Mechanistic Investigations of Catalytic Transformations Involving Benzotriazoles

The nitrogen atoms of the benzotriazole ring can coordinate to transition metals, enabling its participation in a variety of catalytic transformations. The direct, atom-efficient coupling of the benzotriazole N-H bond to unsaturated substrates is a particularly powerful method for synthesizing N-substituted benzotriazole derivatives. nih.govresearchgate.net

The rhodium(I)-catalyzed coupling of benzotriazoles with allenes is a highly efficient and regioselective method for producing N-allylated benzotriazoles. nih.gov The regioselectivity of the reaction—that is, whether allylation occurs at the N1 or N2 position of the benzotriazole—can be controlled by the choice of the diphosphine ligand on the rhodium catalyst. researchgate.netnih.gov For example, the DPEphos ligand favors the formation of the N2-substituted product, while the JoSPOphos ligand directs the reaction to the N1 position. nih.gov

LigandMajor ProductSelectivityReference(s)
DPEphosN2-AllylbenzotriazoleHigh (Exclusive) researchgate.netnih.gov
JoSPOphosN1-AllylbenzotriazoleHigh researchgate.netnih.gov
(R,R)-DIOPN-Allylated TriazolesHigh ee mdpi.com

Mechanistic studies of this transformation have revealed a complex catalytic cycle. An early proposal suggested a mechanism involving oxidative addition of the benzotriazole N-H bond to the Rh(I) center, followed by hydrometalation of the allene (B1206475) and reductive elimination. nih.gov

However, more recent and detailed investigations, combining experimental and computational methods, have challenged this initial hypothesis. nih.govacs.orgacs.org These studies suggest that a pathway involving oxidative addition is unlikely. Instead, the favored mechanism is believed to proceed through cationic rhodium species. nih.govresearchgate.netacs.org The key steps in this revised mechanism are:

Formation of a Cationic Complex: The neutral Rh(I) precursor forms a cationic species, either through chloride abstraction or by using a cationic precursor directly. nih.govacs.org

Coordination: Both the benzotriazole and the allene coordinate to the cationic rhodium center. nih.gov

Proton Shuttling: A counterion-assisted isomerization of the benzotriazole tautomers and a proton shuttle between the benzotriazole N-H and the allene occur. This step avoids the high-energy oxidative addition of the N-H bond. nih.govacs.orgacs.org

C-N Bond Formation: Nucleophilic attack of the benzotriazole nitrogen onto the activated allene leads to the final product. nih.gov

This revised mechanism, which highlights the crucial roles of cationic intermediates and proton shuttling, provides a more accurate picture of the reaction and has led to optimized reaction conditions with lower temperatures and shorter reaction times. nih.govresearchgate.net

Electron Donor and Precursor Roles (Radicals, Carbanions)

The benzotriazole moiety is a versatile functional group that can act as a precursor to anionic and radical species under various synthetic conditions. ethernet.edu.et This reactivity stems from the ability of the benzotriazole ring to stabilize charged or unpaired electrons, and its capacity to function as an excellent leaving group. While the benzotriazole ring itself contains electron-withdrawing imine-like nitrogen atoms (-N=N-), which can lend it electron-accepting character in certain contexts like donor-acceptor polymers, its derivatives are widely used as precursors for generating reactive intermediates. ethernet.edu.etresearchgate.net

The synthetic utility of benzotriazole derivatives often involves the cleavage of bonds to the benzotriazole nitrogen, which can proceed through different pathways to form radicals or anions. ethernet.edu.et For instance, N-substituted benzotriazoles can undergo transformations that result in the formation of reactive species, which are then used in a wide array of subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds. ethernet.edu.et This versatility makes benzotriazole a powerful tool in organic synthesis for creating molecular diversity. ethernet.edu.et

Frontier Molecular Orbital (FMO) Analysis in Reaction Mechanism Elucidation

Frontier Molecular Orbital (FMO) theory is a fundamental tool for elucidating reaction mechanisms by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy and spatial distribution of these orbitals determine the reactivity, regioselectivity, and stereoselectivity of chemical reactions. numberanalytics.com The HOMO, being the orbital with the highest energy containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO, the lowest energy orbital devoid of electrons, governs the molecule's capacity to act as an electrophile or electron acceptor. numberanalytics.comyoutube.com

In the context of 1-isopropyl-1H-benzo[d] nih.govresearchgate.netderpharmachemica.comtriazole, FMO analysis can provide insights into its reactivity. The benzotriazole ring system's electronic structure is influenced by its substituents. The isopropyl group at the N-1 position is a weak electron-donating group through induction. This donation of electron density would be expected to raise the energy of the HOMO, making the molecule a potentially better nucleophile compared to unsubstituted benzotriazole.

The interaction between the HOMO of one reactant and the LUMO of another is key to bond formation. numberanalytics.com A smaller energy gap between the HOMO and LUMO of the reacting partners indicates a more favorable interaction and a more facile reaction. numberanalytics.com Density Functional Theory (DFT) calculations are often employed to determine the energies and shapes of these frontier orbitals, helping to predict the most likely pathways for reactions, such as cycloadditions or nucleophilic substitutions involving benzotriazole derivatives. clockss.org For example, DFT calculations have been used to propose the route of nitration and assign isomerism in electron-deficient nitro-1H-benzotriazoles by assessing the thermodynamic stability of the possible products. clockss.org

OrbitalRole in ReactivityInfluence on 1-isopropyl-1H-benzo[d] nih.govresearchgate.netderpharmachemica.comtriazole
HOMO (Highest Occupied Molecular Orbital)Determines nucleophilicity/electron-donating ability. youtube.comThe electron-donating isopropyl group raises the HOMO energy, potentially increasing nucleophilicity.
LUMO (Lowest Unoccupied Molecular Orbital)Determines electrophilicity/electron-accepting ability. youtube.comThe LUMO is primarily located on the benzotriazole ring system and would be the site of attack by a nucleophile.

Advanced Spectroscopic Characterization Techniques for 1 Isopropyl 1h Benzo D 1 2 3 Triazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and proton frameworks.

Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment of protons within a molecule. For 1-isopropyl-1H-benzo[d] derpharmachemica.comacs.orgacs.orgtriazole analogues, the spectrum is typically characterized by distinct regions corresponding to the aromatic protons of the benzotriazole (B28993) ring and the aliphatic protons of the isopropyl substituent.

In a representative analogue, N'-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d] derpharmachemica.comacs.orgacs.orgtriazole-5-carboxamide, the isopropyl group's protons appear as a heptet for the methine (CH) proton around δ 5.1 ppm and a doublet for the two methyl (CH₃) groups at approximately δ 1.5 ppm. derpharmachemica.com The multiplicity arises from the spin-spin coupling between the methine proton and the six equivalent methyl protons, with a typical coupling constant (J) of around 6.3 Hz. derpharmachemica.com

The aromatic protons on the benzotriazole ring are observed further downfield, typically between δ 7.8 and 8.8 ppm. derpharmachemica.com Their specific chemical shifts and coupling patterns (e.g., doublet of doublets) are dictated by their position on the benzene (B151609) ring and their coupling with adjacent protons. For instance, in the aforementioned carboxamide analogue, the benzotriazole protons are observed at δ 7.8 (dd, J=8.6, 1.7 Hz), 7.9 (dd, J=8.6, 3.3 Hz), and 8.8 (dd, J=3.3, 1.7 Hz). derpharmachemica.com These distinct signals allow for the precise assignment of each proton in the benzo-fused ring system.

Table 1: Representative ¹H NMR Data for a 1-isopropyl-1H-benzo[d] derpharmachemica.comacs.orgacs.orgtriazole Analogue

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Isopropyl CH₃ 1.5 Doublet (d) 6.3
Isopropyl CH 5.1 Heptet (hept) 6.3
Benzotriazole Ar-H 7.8 Doublet of Doublets (dd) 8.6, 1.7
Benzotriazole Ar-H 7.9 Doublet of Doublets (dd) 8.6, 3.3
Benzotriazole Ar-H 8.8 Doublet of Doublets (dd) 3.3, 1.7

Data derived from N'-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d] derpharmachemica.comacs.orgacs.orgtriazole-5-carboxamide. derpharmachemica.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. The chemical shifts indicate the hybridization state (sp³, sp², sp) and the electronic environment of each carbon atom.

For 1-isopropyl-1H-benzo[d] derpharmachemica.comacs.orgacs.orgtriazole analogues, the aliphatic carbons of the isopropyl group resonate in the upfield region of the spectrum. The methyl carbons typically appear around δ 19.5 ppm, while the methine carbon is found further downfield at approximately δ 54.6 ppm. derpharmachemica.com

The aromatic carbons of the benzotriazole ring system are observed in the downfield region, generally between δ 110 and 145 ppm. derpharmachemica.com The exact positions depend on the substitution pattern and the electronic effects of the substituents. In a 5-carboxamide substituted analogue, the benzotriazole carbons have been reported at chemical shifts including δ 111.2, 122.2, 125.0, 132.5, 134.2, and 144.6 ppm. derpharmachemica.com These assignments are crucial for confirming the carbon skeleton and the points of substitution on the heterocyclic ring.

Table 2: Representative ¹³C NMR Data for a 1-isopropyl-1H-benzo[d] derpharmachemica.comacs.orgacs.orgtriazole Analogue

Carbon Assignment Chemical Shift (δ, ppm)
Isopropyl CH₃ 19.5
Isopropyl CH 54.6
Benzotriazole C-7 111.2
Benzotriazole C-5 122.2
Benzotriazole C-8 125.0
Benzotriazole C-9 132.5
Benzotriazole C-6 134.2
Benzotriazole C-4 144.6

Data derived from N'-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d] derpharmachemica.comacs.orgacs.orgtriazole-5-carboxamide. derpharmachemica.com

While 1D NMR spectra identify the different proton and carbon environments, 2D NMR experiments establish the connectivity between them, allowing for complete and unambiguous structural assignment.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For a 1-isopropyl-1H-benzotriazole derivative, a COSY spectrum would show a cross-peak between the isopropyl methine proton (CH) and the methyl protons (CH₃), confirming their direct connectivity. It would also show correlations between adjacent aromatic protons on the benzotriazole ring, helping to trace the proton sequence around the benzene portion of the molecule. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached (¹J C-H). columbia.edu In the spectrum of a 1-isopropyl-1H-benzotriazole, this would show a cross-peak connecting the isopropyl CH proton signal to the isopropyl CH carbon signal, and another connecting the CH₃ proton signal to the CH₃ carbon signal. Similarly, each aromatic C-H signal would correlate with its corresponding aromatic proton signal, confirming their direct attachment. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons over two or three bonds (²J C-H and ³J C-H). columbia.edu For 1-isopropyl-1H-benzotriazole, key HMBC correlations would include:

A cross-peak between the isopropyl methine proton and the two carbons of the triazole ring to which the isopropyl group is attached, confirming the N-isopropyl substitution.

Correlations from the isopropyl methyl protons to the methine carbon.

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum of a benzotriazole derivative is characterized by several key absorption bands.

For the parent benzotriazole ring, characteristic bands include C-H in-plane and out-of-plane bending vibrations, which are typically observed at 1207 cm⁻¹ and in the 740-880 cm⁻¹ region, respectively. researchgate.net The C=C stretching vibrations of the aromatic benzene ring usually appear in the 1450-1600 cm⁻¹ range. For 1-isopropyl-1H-benzotriazole, additional peaks corresponding to the isopropyl group would be expected. These include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1370-1390 cm⁻¹. In analogues containing other functional groups, such as a carbonyl group (C=O) in a carboxamide derivative, a strong absorption band would be observed in the region of 1680-1690 cm⁻¹. derpharmachemica.com

Table 3: General FT-IR Peak Assignments for Benzotriazole Derivatives

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2970 C-H Stretching Isopropyl Alkane
~1600 C=C Stretching Aromatic Ring
~1450 C-H Bending Isopropyl Alkane
~1210 C-H In-plane Bending Aromatic Ring

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that involve a change in polarizability. For aromatic systems like benzotriazole, Raman spectroscopy is particularly effective for analyzing ring vibrations.

The Raman spectrum of the benzotriazole ring system shows several characteristic coupled ring modes. acs.org Vibrational analyses, often supported by computational methods, have been used to assign these bands. researchgate.net Key vibrations include ring stretching, in-plane bending, and torsional/bending ring vibrations. acs.org The introduction of the N-isopropyl substituent would perturb these vibrational modes, causing shifts in their frequencies and changes in their intensities. These alterations can provide subtle but important structural information regarding the interaction of the alkyl group with the heterocyclic ring system. For the parent 1,2,3-triazole, a strong peak assigned to a ring deformation is observed around 1522-1531 cm⁻¹. researchgate.net Such characteristic ring modes are valuable for identifying the core triazole structure within a larger molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of 1-isopropyl-1H-benzo[d] derpharmachemica.comnih.govresearchgate.nettriazole. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, MS provides precise molecular weight information and valuable clues about the molecule's connectivity through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that separates compounds in a mixture before they are introduced into the mass spectrometer. For the analysis of N-substituted benzotriazoles, positive electrospray ionization (ESI) is commonly employed, which typically results in the formation of a protonated molecular ion, [M+H]⁺. scispace.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. The molecular formula for 1-isopropyl-1H-benzo[d] derpharmachemica.comnih.govresearchgate.nettriazole is C₉H₁₁N₃, with a theoretical monoisotopic mass of 161.0953 g/mol . chemicalbook.com HRMS can confirm this by detecting the [M+H]⁺ ion at a high degree of mass accuracy, typically within a few parts per million (ppm). scispace.com For instance, in the analysis of benzotriazole derivatives, ESI-MS has been used to confirm the molecular weight by comparing the calculated and found m/z values for the protonated molecule. nih.gov

The fragmentation of the molecular ion within the mass spectrometer provides structural information. For 1-isopropyl-1H-benzo[d] derpharmachemica.comnih.govresearchgate.nettriazole, the fragmentation patterns are predictable based on common fragmentation pathways for alkyl-substituted aromatic compounds. libretexts.orglibretexts.org Key fragmentation events would likely include:

Loss of the Isopropyl Group: Cleavage of the bond between the isopropyl group and the triazole nitrogen, resulting in a fragment corresponding to the benzotriazole core.

Loss of Propene: A rearrangement reaction leading to the elimination of a neutral propene molecule (C₃H₆), a common pathway for isopropyl-substituted compounds.

Ring Cleavage: Fragmentation of the benzotriazole ring system itself, often involving the loss of a nitrogen molecule (N₂).

Table 1: HRMS Data for 1-isopropyl-1H-benzo[d] derpharmachemica.comnih.govresearchgate.nettriazole

Property Value
Molecular Formula C₉H₁₁N₃
Theoretical Monoisotopic Mass 161.0953 u

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. process-insights.com For aromatic and conjugated systems like 1-isopropyl-1H-benzo[d] derpharmachemica.comnih.govresearchgate.nettriazole, this technique is particularly useful for characterizing the π-electron system. process-insights.com

The absorption of UV radiation promotes electrons from a lower energy orbital (typically a bonding π orbital or a non-bonding n orbital) to a higher energy anti-bonding orbital (π). The key electronic transitions observed in benzotriazoles are π → π and n → π*. uobabylon.edu.iq

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. In aromatic systems, multiple π → π* bands can be observed. The gas-phase UV spectrum of the parent 1H-1,2,3-triazole is dominated by a π → π* transition around 205-211 nm. researchgate.net

n → π transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to a π* anti-bonding orbital. These absorptions are generally weaker in intensity compared to π → π* transitions.

Studies on benzotriazole and its derivatives show characteristic absorption bands in the UV region. The parent compound, 1H-benzotriazole, displays absorption maxima that can be influenced by the solvent. nist.gov A study on a carboxamide derivative of 1-isopropyl-1H-benzo[d] derpharmachemica.comnih.govresearchgate.nettriazole dissolved in methanol (B129727) reported UV absorption maxima at 278 nm, 288 nm, and 308 nm, which are characteristic of the benzotriazole chromophore. derpharmachemica.com The presence of the conjugated system consisting of the benzene ring fused to the triazole ring is responsible for these absorptions. process-insights.com

Table 2: Typical UV-Vis Absorption Data for Benzotriazole Systems

Compound Type Solvent Absorption Maxima (λₘₐₓ) Attributed Electronic Transition(s)
1H-1,2,3-Triazole Gas Phase ~205-211 nm π → π*

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous data on bond lengths, bond angles, and torsional angles, allowing for a definitive elucidation of the molecule's conformation and how it packs in the crystal lattice.

Analysis of Molecular Structures and Conformations

While a specific crystal structure for 1-isopropyl-1H-benzo[d] derpharmachemica.comnih.govresearchgate.nettriazole is not publicly documented, the technique would reveal key structural features. The analysis would confirm the planarity of the benzotriazole ring system. It would also define the precise conformation of the isopropyl group, including the bond angles of the C-N-C linkage and the torsion angle describing its orientation relative to the fused ring system. In the crystal structure of a related compound, 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, the benzotriazolyl moieties were found to be inclined at significant angles (82-88°) with respect to the central benzene ring. researchgate.net

Elucidation of Intermolecular Interactions and Crystal Packing

C-H···N Hydrogen Bonds: Weak hydrogen bonds between the C-H groups of the isopropyl substituent or the aromatic ring and the nitrogen atoms of the triazole ring of neighboring molecules are common in such structures. researchgate.netmdpi.com

π-π Stacking: The planar aromatic benzotriazole rings can stack on top of each other in a face-to-face or offset arrangement. These interactions are crucial for the stability of many aromatic crystal structures. For example, the crystal structure of a benzyl-substituted benzotriazole derivative showed face-to-face π-π interactions with a centroid-centroid distance of 4.088 Å.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to verify its accuracy. For novel compounds, it serves as a crucial piece of evidence for structural confirmation. researchgate.net

The molecular formula of 1-isopropyl-1H-benzo[d] derpharmachemica.comnih.govresearchgate.nettriazole is C₉H₁₁N₃. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of 1-isopropyl-1H-benzo[d] derpharmachemica.comnih.govresearchgate.nettriazole

Element Symbol Theoretical Mass Percentage (%)
Carbon C 67.06%
Hydrogen H 6.88%

In practice, a purified sample of the compound is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentages of C, H, and N. The experimental results are considered acceptable if they are within ±0.4% of the calculated theoretical values. For example, the characterization of a synthesized triazole derivative with the formula C₁₇H₁₅N₃O₃ showed excellent agreement between the calculated (C, 66.01%; H, 4.89%; N, 13.58%) and found (C, 66.05%; H, 4.90%; N, 13.56%) values. researchgate.net This confirms the empirical formula and supports the proposed structure.

Advanced Surface Characterization Techniques

Advanced surface characterization techniques are computational methods that allow for the detailed analysis of crystal structures, providing a deeper understanding of the intermolecular interactions that dictate the supramolecular assembly of molecules in the solid state. These techniques are particularly useful for elucidating the subtle forces that can influence a compound's stability, solubility, and ultimately its function.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netmdpi.com This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal lattice). The resulting Hirshfeld surface provides a unique three-dimensional map of the close contacts between neighboring molecules.

The surface can be mapped with various properties, such as dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color-coded map where red regions indicate shorter contacts with negative dnorm values, white regions represent contacts around the van der Waals separation with dnorm values of zero, and blue regions signify longer contacts with positive dnorm values. These visualizations readily identify key intermolecular interactions, such as hydrogen bonds and other close contacts.

For benzotriazole and triazole derivatives, Hirshfeld surface analysis has revealed the prevalence of various intermolecular interactions, including H···H, C···H/H···C, N···H/H···N, and O···H/H···O contacts, which are crucial for the stability of their crystal structures. nih.govnih.gov The analysis of a related benzimidazole (B57391) derivative, for instance, showed that H···H contacts accounted for a significant portion of the total Hirshfeld surface, indicating the importance of van der Waals forces in the crystal packing. nih.gov In another study on 1,2,3-triazole derivatives, C···H interactions were found to be a major contributing factor to the crystal packing. mdpi.com

Below is a representative table of intermolecular contacts and their percentage contributions to the Hirshfeld surface for a benzimidazole derivative, illustrating the type of data obtained from this analysis.

Intermolecular ContactPercentage Contribution (%)
H···H47.5
C···H/H···C27.6
O···H/H···O12.4
N···H/H···N6.1
C···C4.6

This table presents data for a benzimidazole derivative to illustrate the output of Hirshfeld surface analysis. nih.gov

Topological Analysis

Topological analysis, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous method for analyzing the electron density distribution in a molecule to characterize the nature of chemical bonds and intermolecular interactions. researchgate.netwiley-vch.de This approach is founded on the principle that the topological properties of the electron density, ρ(r), reveal the underlying chemical structure.

The analysis focuses on identifying critical points (CPs) in the electron density, where the gradient of the electron density is zero. researchgate.net There are four types of critical points, each characterized by the curvature of the electron density at that point. Of particular importance are the bond critical points (BCPs), which are found between two interacting atoms. The presence of a BCP and a corresponding bond path (a line of maximum electron density linking the two atomic nuclei) is a necessary and sufficient condition for the existence of a chemical bond between the atoms. researchgate.net

The properties of the electron density at the BCP, such as the value of the electron density itself (ρ(r)BCP) and the Laplacian of the electron density (∇²ρ(r)BCP), provide quantitative information about the nature of the interaction. A high value of ρ(r)BCP is indicative of a strong covalent bond, while lower values suggest weaker interactions, such as hydrogen bonds or van der Waals forces.

The sign of the Laplacian of the electron density at the BCP distinguishes between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. A negative ∇²ρ(r)BCP indicates a concentration of electron density, characteristic of a shared interaction, while a positive ∇²ρ(r)BCP signifies a depletion of electron density, typical of a closed-shell interaction. muni.cz

For benzotriazole derivatives and related heterocyclic compounds, topological analysis can be used to:

Confirm the presence and characterize the strength of conventional and unconventional hydrogen bonds.

Quantify the nature of π-π stacking interactions between aromatic rings.

Analyze weak C-H···π interactions.

The following table provides a hypothetical set of topological parameters for different types of interactions that could be present in 1-isopropyl-1H-benzo[d] nih.govresearchgate.netamercrystalassn.orgtriazole, illustrating the insights gained from this method.

Interaction Typeρ(r)BCP (a.u.)∇²ρ(r)BCP (a.u.)Nature of Interaction
C-C (aromatic)~0.30< 0Covalent
C-N~0.35< 0Covalent
N-N~0.38< 0Covalent
C-H···N (Hydrogen Bond)~0.02> 0Closed-shell
C-H···π~0.01> 0Closed-shell

This is a hypothetical data table to illustrate the application of topological analysis.

Through the application of these advanced surface characterization techniques, a comprehensive understanding of the intermolecular forces governing the solid-state structure of 1-isopropyl-1H-benzo[d] nih.govresearchgate.netamercrystalassn.orgtriazole and its analogues can be achieved, providing a solid foundation for the rational design of new materials and therapeutic agents.

Despite a comprehensive search for computational and theoretical studies on 1-isopropyl-1H-benzo[d] scispace.comresearchgate.netresearchgate.nettriazole , specific research data required to populate the requested article sections could not be located. Publicly available scientific literature does not appear to contain detailed Density Functional Theory (DFT) or quantum chemical calculations—such as HOMO-LUMO energy levels, dipole moments, molecular electrostatic potential maps, ionization potential, or electron affinity—for this particular compound.

General information exists for the parent compound, 1H-benzo[d] scispace.comresearchgate.netresearchgate.nettriazole, and for other derivatives. However, these findings are not directly transferable to the 1-isopropyl substituted variant, as the addition of the isopropyl group would significantly alter the molecule's electronic and structural properties.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict outline provided in the user's instructions. Fulfilling the request would require speculating on data that is not supported by published research, which would compromise the factual integrity of the content.

Computational Chemistry and Theoretical Investigations of 1 Isopropyl 1h Benzo D 1 2 3 Triazole

Quantum Chemical Calculations for Reactivity Prediction

Electrophilic and Nucleophilic Indices

To further refine the picture of reactivity, global electrophilicity (ω) and nucleophilicity (N) indices are employed. The electrophilicity index, proposed by Parr, quantifies the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. It is a measure of a molecule's electrophilic power.

Global Electrophilicity Index (ω):

ω = μ² / (2η) = (I + A)² / (4(I - A))

A high electrophilicity index indicates a good electrophile. The nucleophilicity index (N), on the other hand, is often evaluated relative to a standard reference molecule, like tetracyanoethylene (B109619) (TCE). These indices are invaluable for predicting the outcomes of polar chemical reactions. For 1-isopropyl-1H-benzo[d] researchgate.netnih.govtriazole, the electron-donating nature of the isopropyl group is expected to influence its nucleophilic and electrophilic character compared to the unsubstituted parent compound.

Theoretical Approaches to Structure-Activity Relationship (SAR)

Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the structural or quantum-chemical properties of a series of compounds with their biological activity. For benzotriazole (B28993) derivatives, which are explored for various pharmacological activities, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) is a particularly powerful technique.

3D-QSAR models build a statistical relationship between the biological activity of a set of molecules and their 3D properties, such as steric and electrostatic fields. For a series of benzotriazole-based inhibitors, for instance, a 3D-QSAR study would involve:

Aligning the 3D structures of the molecules, including 1-isopropyl-1H-benzo[d] researchgate.netnih.govtriazole.

Calculating the steric and electrostatic interaction fields around the molecules.

Using statistical methods like Partial Least Squares (PLS) to correlate these fields with observed biological activity (e.g., inhibitory concentration, IC₅₀).

The resulting models produce contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or other features increase or decrease activity. These maps are instrumental in designing new, more potent derivatives by suggesting specific structural modifications.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time, offering a dynamic view of its interactions with its environment, such as a biological receptor or a solvent. For 1-isopropyl-1H-benzo[d] researchgate.netnih.govtriazole, MD simulations can be used to:

Study Conformational Flexibility: Explore the different shapes the molecule can adopt and their relative stabilities.

Analyze Binding Modes: Simulate the interaction of the molecule with a protein's active site to understand the stability of the binding pose predicted by molecular docking.

Calculate Binding Free Energy: Use methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to estimate the strength of the interaction between the ligand and its target protein.

In a typical MD simulation of a ligand-protein complex, the system is placed in a simulated aqueous environment, and Newton's equations of motion are solved iteratively to track the movement of every atom over a period of nanoseconds to microseconds. This provides a detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Prediction and Evaluation of Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) for Photovoltaic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited-state properties of molecules, such as their electronic absorption spectra. This is particularly relevant for assessing the potential of organic molecules like 1-isopropyl-1H-benzo[d] researchgate.netnih.govtriazole in photovoltaic applications, such as dye-sensitized solar cells (DSSCs).

Key parameters calculated using TD-DFT for photovoltaic evaluation include:

Maximum Absorption Wavelength (λmax): Corresponds to the energy of the main electronic transition (typically HOMO to LUMO). A broad absorption spectrum covering the visible range is desirable.

Oscillator Strength (f): Relates to the intensity of the absorption peak.

Light Harvesting Efficiency (LHE): Indicates how effectively the molecule absorbs light at a given wavelength.

Gibbs Free Energy of Injection (ΔGinject): Determines the feasibility of electron transfer from the excited dye molecule to the semiconductor (e.g., TiO₂) conduction band. A negative and sufficiently large value is required for efficient injection.

By computing these parameters, TD-DFT can predict whether a molecule is a promising candidate for use in solar cells, guiding the synthesis of new materials with optimized light-absorbing properties.

Applications of 1 Isopropyl 1h Benzo D 1 2 3 Triazole in Synthetic Organic Chemistry

Role as a Versatile Synthetic Auxiliary

Benzotriazole (B28993) and its derivatives are well-established as versatile synthetic auxiliaries in organic chemistry. lupinepublishers.comlupinepublishers.com An auxiliary is a chemical entity that is incorporated into a substrate to control the stereochemistry or regiochemistry of a subsequent reaction, and which can be removed afterward. The benzotriazole moiety serves this purpose effectively because it can be easily introduced into a molecule and can also function as an excellent leaving group. lupinepublishers.comlupinepublishers.com

The versatility of the benzotriazole group stems from its unique acid-base properties and its ability to act as both an electron-donating and electron-attracting system. lupinepublishers.comlupinepublishers.com This dual nature allows it to stabilize intermediates and facilitate a wide array of reactions. For instance, N-substituted benzotriazoles, including 1-isopropyl-1H-benzo[d] derpharmachemica.comresearchgate.nettriazole, can be activated and subsequently reacted with various nucleophiles. The benzotriazolide anion is a good leaving group, which drives these substitution reactions to completion. This methodology has been applied in acylation, aroylation, and substitution reactions, showcasing the broad applicability of the benzotriazole scaffold as a synthetic auxiliary. lupinepublishers.com

Utilization as a Building Block for Complex Molecular Architectures

The 1-isopropyl-1H-benzo[d] derpharmachemica.comresearchgate.nettriazole scaffold serves as a fundamental building block for constructing more intricate molecular structures. Its inherent chemical stability and the potential for functionalization on the benzene (B151609) ring make it an ideal starting material. mdpi.com

A notable example is the synthesis of N'-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d] derpharmachemica.comresearchgate.nettriazole-5-carboxamide. derpharmachemica.comresearchgate.net In this synthesis, a derivative, 1-isopropyl-1H-benzo[d] derpharmachemica.comresearchgate.nettriazole-5-carboxylic acid, is used as the foundational structure. This acid is reacted with 4-(trifluoromethyl)benzenamine in the presence of coupling agents to form a stable amide bond. derpharmachemica.comresearchgate.net This reaction demonstrates how the pre-functionalized 1-isopropyl-benzotriazole core is elaborated into a more complex molecule with potential applications in medicinal chemistry. derpharmachemica.comresearchgate.net The benzotriazole unit provides the structural framework upon which additional complexity is built.

The following table outlines the key reactants in the synthesis of a complex carboxamide derivative.

Reactant Role in Synthesis
1-isopropyl-1H-benzo[d] derpharmachemica.comresearchgate.nettriazole-5-carboxylic acidCore building block
4-(trifluoromethyl)benzenamineAmine source for amide bond formation
HOBt (Hydroxybenzotriazole)Coupling agent catalyst
EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)Coupling agent
DMF (Dimethylformamide)Solvent

Table 1: Key Components in the Synthesis of a Complex Carboxamide. derpharmachemica.comresearchgate.net

Application as a Reagent in Diverse Organic Reactions

Beyond its role as a building block, derivatives of 1-isopropyl-1H-benzo[d] derpharmachemica.comresearchgate.nettriazole are employed as reagents to effect specific chemical transformations. For example, N-acylbenzotriazoles are recognized as superior acylating agents, often showing advantages over traditional acid chlorides. lupinepublishers.com

In the synthesis of N'-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d] derpharmachemica.comresearchgate.nettriazole-5-carboxamide, the carboxylic acid derivative of 1-isopropyl-benzotriazole acts as a key reactant. derpharmachemica.comresearchgate.net The reaction involves the formation of an amide linkage, a fundamental transformation in organic synthesis, particularly in the construction of peptides and other biologically relevant molecules. derpharmachemica.comresearchgate.net The reaction proceeds efficiently in the presence of standard peptide coupling reagents, highlighting the utility of the benzotriazole-containing reagent in facilitating amide bond formation. derpharmachemica.comresearchgate.net

The general scheme for this type of reaction is presented below:

Starting Material 1 Starting Material 2 Coupling Agents Product
1-isopropyl-1H-benzo[d] derpharmachemica.comresearchgate.nettriazole-5-carboxylic acid4-(trifluoromethyl)benzenamineEDC-HCl, HOBtN'-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d] derpharmachemica.comresearchgate.nettriazole-5-carboxamide

Table 2: Amide Formation Reaction. derpharmachemica.comresearchgate.net

Exploration as a Chemical Scaffold in Ligand Design and Medicinal Chemistry Research

The 1,2,3-triazole ring system, including the benzotriazole variant, is a subject of significant research in medicinal chemistry due to the pharmacological properties exhibited by its derivatives. derpharmachemica.com The triazole ring is stable and capable of forming hydrogen bonds, making it an important feature for molecular recognition at biological targets. nih.gov

The 1-isopropyl-1H-benzo[d] derpharmachemica.comresearchgate.nettriazole scaffold has been specifically explored for the development of new ligands. For instance, research has been conducted to investigate the 1,2,3-triazole ring system as a novel scaffold for cannabinoid ligands, which interact with CB1 and CB2 receptors, important therapeutic targets. derpharmachemica.com

Furthermore, the broader family of triazole-containing compounds has shown promise in various therapeutic areas. Hybrid molecules incorporating 1,2,3-triazole moieties have been designed and synthesized as potential inhibitors of enzymes like butyrylcholinesterase, which is relevant to Alzheimer's disease. nih.gov Other research has focused on developing 1,2,3-triazole derivatives as antimicrobial agents and as inhibitors of the epidermal growth factor receptor (EGFR) for anticancer applications. nih.govnih.gov The 1-isopropyl substitution on the benzotriazole core represents a specific modification within this larger field of research, aimed at tuning the molecule's properties for optimal interaction with a biological target.

Catalytic Applications of Benzotriazole Systems

Benzotriazoles as Ligands in Transition Metal Catalysis

Benzotriazole (B28993) and its derivatives are recognized as effective ligands in transition metal catalysis due to their thermal stability, cost-effectiveness, and the presence of nitrogen atoms that can coordinate with metal centers. These ligands can act as strong electron donors and acceptors, influencing the catalytic activity of the metal complex. rsc.org

The synthesis of metal-benzotriazole complexes typically involves the reaction of a benzotriazole derivative with a metal salt. For instance, complex compounds of Cu(II), Zn(II), Ni(II), and Co(II) have been synthesized using 1,2,3-benzotriazole and its derivatives, such as 1-acetyl-1,2,3-benzotriazole. sapub.org Characterization of these complexes is carried out using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis, to confirm the coordination of the benzotriazole ligand to the metal center. uomustansiriyah.edu.iqnih.govekb.egnih.gov The coordination can occur through the nitrogen atoms of the triazole ring, and in the case of functionalized benzotriazoles, other donor atoms may also be involved. sapub.org

While specific reports on the synthesis of transition metal complexes with 1-isopropyl-1H-benzo[d] mdpi.comntu.edu.twnih.govtriazole as the primary ligand are not extensively detailed in the provided research, the general synthetic routes for benzotriazole complexes are applicable. The isopropyl group at the N1 position would influence the steric and electronic properties of the ligand, which in turn would affect the geometry and stability of the resulting metal complex.

Mesoionic carbenes (MICs) of the 1,2,3-triazolylidene type have emerged as a significant class of ligands in catalysis. acs.org These carbenes are typically generated by the deprotonation of the corresponding 1,2,3-triazolium salts. nih.gov The synthesis of these precursors often involves the alkylation of a 1,2,3-triazole. nih.gov For example, a 1,2,3-triazole can be alkylated with isopropyl trifluoromethanesulfonate (B1224126) to yield the corresponding isopropyl-substituted triazolium salt. nih.gov

The stability of the resulting free carbene is influenced by the substituents on the triazole ring. It has been noted that bulkier substituents at the N3 position can significantly enhance the stability of the free triazolylidene. acs.org Specifically, a free triazolylidene with an isopropyl substituent at the N3 position is considerably more stable than its methyl-substituted counterpart in the solid state. acs.org

These 1,2,3-triazolylidene ligands are strong σ-donors, even more so than classical N-heterocyclic carbenes (NHCs), which makes them excellent ligands for a wide range of transition metals, including first-row transition metals. rsc.orgnih.gov Their strong donor properties are often cited as a reason for the high catalytic activity observed in complexes containing these ligands. acs.org The modular synthesis of these MICs allows for fine-tuning of their electronic and steric properties, making them versatile for various catalytic applications. researchgate.net

Polymer-Supported Benzotriazole Catalysts in Organic Transformations

The immobilization of benzotriazole-based catalysts on polymer supports offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for use in continuous flow processes.

Polymer-supported benzotriazoles have proven to be effective catalysts in the synthesis of tetrahydroquinolines through multi-component reactions. ntu.edu.twnih.gov In a reported methodology, various polymer-supported benzotriazoles were prepared by linking 5-(hydroxymethyl)benzotriazole and benzotriazole-5-carboxylic acid with resins such as Wang and Merrifield resins, as well as poly(ethylene glycol). ntu.edu.twnih.gov

These supported catalysts were successfully employed in the two-pair coupling reaction of aldehydes and aromatic amines to produce a library of tetrahydroquinoline products in high purity. ntu.edu.tw The mechanism involves the polymer-bound benzotriazole acting as both a nucleophile and a general base. scispace.com The choice of polymer support and the linkage chemistry can influence the catalyst's efficiency. For instance, an ether-type benzotriazole prepared by loading 5-(hydroxymethyl)benzotriazole onto Merrifield resin was identified as a particularly effective catalyst, which could be recovered by simple filtration and reused without a significant loss of activity. ntu.edu.twnih.gov

While the specific use of a polymer-supported version of 1-isopropyl-1H-benzo[d] mdpi.comntu.edu.twnih.govtriazole is not detailed in these studies, the general success of this strategy suggests a viable pathway for its application in similar multi-component reactions.

Catalytic Hydrogenation Activity of N-Acyl-Benzotriazole Rh(I) and Ru(III) Complexes

Rhodium(I) and Ruthenium(III) complexes bearing N-acyl-benzotriazole ligands have demonstrated significant catalytic activity in hydrogenation reactions. mdpi.com These complexes are soluble in ionic liquids such as 1-butyl-3-methylimidazolium tetrafluorobate ([bmim][BF4]), which serve as green reaction media. mdpi.com

The catalytic performance of these complexes has been evaluated in the hydrogenation of substrates like styrene (B11656) and 1-octene. The Rh(I) complex, in particular, has shown high efficiency. mdpi.com For the hydrogenation of styrene, the Rh(I) complex achieved 100% conversion to ethylbenzene (B125841) at 393 K after 6 hours. mdpi.com Similarly, in the hydrogenation of 1-octene, the Rh(I) complex also reached 100% conversion in the [bmim][BF4] ionic liquid medium. mdpi.com The Ru(III) complex was also active, though it generally exhibited lower conversion rates compared to the rhodium counterpart under similar conditions. mdpi.com

The catalytic system's efficiency is influenced by various parameters, including temperature and hydrogen pressure, with conversions increasing at higher temperatures and pressures. mdpi.com A notable advantage of this catalytic system is its recyclability; the Rh(I) complex in the ionic liquid medium could be recycled at least 10 times while maintaining its catalytic activity. mdpi.com

Below is a data table summarizing the catalytic activity of the Rh(I) complex in the hydrogenation of styrene under various conditions. mdpi.com

EntryTemperature (K)Time (h)Conversion (%)
1333110.2
2343115.8
3353121.4
4363126.9
5373133.1
6393139.7
73936100

Q & A

Q. What are the standard synthetic methods for preparing 1-isopropyl-1H-benzo[d][1,2,3]triazole in laboratory settings?

The compound is synthesized via a one-pot, one-component reaction using NaOH as a base, yielding good efficiency. Purification typically involves recrystallization or column chromatography. Key reagents like 2-(1H-benzo[d][1,2,3]triazole-1-yl)acetohydrazide are prepared using literature protocols . Microwave irradiation may optimize reaction kinetics and reduce side products .

Q. What safety precautions are necessary when handling this compound in laboratory research?

Safety protocols include using personal protective equipment (gloves, goggles), working in a fume hood, and avoiding inhalation or skin contact. The compound is for research purposes only—not for drug or household use. Proper storage in a dry, ventilated area away from ignition sources is critical, as detailed in safety data sheets .

Q. How is the structural characterization of this compound typically performed?

Structural analysis combines experimental and computational methods:

  • Experimental : 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and FTIR for functional group identification.
  • Computational : Density Functional Theory (DFT) with the 6-311G+(d,p) basis set optimizes geometry and calculates electronic properties .

Advanced Research Questions

Q. How do solvent effects influence the tautomeric equilibrium of benzo[d][1,2,3]triazole derivatives, and how can this be analyzed?

Tautomeric equilibria (e.g., between tetrazole and azidothiazole forms) are solvent-dependent. For example, CDCl3_3 shifts the equilibrium ratio over time, as shown by 1H-NMR^1 \text{H-NMR} kinetic studies. Solvent polarity and hydrogen-bonding capacity should be evaluated to stabilize desired tautomers during synthesis .

Q. What computational methods are recommended for analyzing the electronic structure of this compound?

DFT calculations at the 6-311G+(d,p) level provide insights into frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. These methods correlate with experimental solvatochromic data to predict reactivity and intermolecular interactions .

Q. What strategies can mitigate side reactions during the synthesis of this compound derivatives?

  • Reaction Optimization : Use microwave-assisted synthesis to enhance regioselectivity and reduce reaction time .
  • Tautomer Control : Prefer solvents that favor the azidothiazole form (e.g., non-polar solvents) to avoid undesired cyclization .
  • Protecting Groups : Introduce temporary protecting groups on reactive sites (e.g., carboxyl or amino groups) to prevent cross-reactivity .

Q. How can researchers resolve contradictions in biological activity data for triazole derivatives?

Use a multi-disciplinary approach:

  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes or receptors) to rationalize activity variations .
  • Comparative SAR Studies : Analyze substituent effects on bioactivity using analogs like 3-trifluoromethyl-1,2,4-triazoles .
  • In Vitro Validation : Perform dose-response assays under standardized conditions to minimize experimental variability .

Methodological Notes

  • Data Contradictions : Address discrepancies in spectral or bioactivity data by cross-validating results with multiple techniques (e.g., X-ray crystallography for tautomer confirmation ).
  • Experimental Design : Include control experiments (e.g., blank reactions, reference compounds) to isolate variables affecting yield or purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.